molecular formula C15H20O5 B1325770 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 898792-41-1

7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325770
CAS No.: 898792-41-1
M. Wt: 280.32 g/mol
InChI Key: FRQRLTBKTLBNIE-UHFFFAOYSA-N
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Description

7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a heptanoic acid chain substituted with a 2,5-dimethoxyphenyl group and a ketone functional group at the seventh position

Scientific Research Applications

7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for “3-(2,5-Dimethoxyphenyl)propionic acid” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzene and heptanoic acid as the primary starting materials.

    Friedel-Crafts Acylation: The 2,5-dimethoxybenzene undergoes Friedel-Crafts acylation with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the intermediate 7-(2,5-dimethoxyphenyl)heptan-2-one.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functional group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxyphenylacetic acid
  • 2,5-Dimethoxybenzaldehyde
  • 2,5-Dimethoxyphenethylamine

Uniqueness

7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to the presence of both the 2,5-dimethoxyphenyl group and the ketone functional group on a heptanoic acid chain. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-11-8-9-14(20-2)12(10-11)13(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQRLTBKTLBNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645468
Record name 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-41-1
Record name 7-(2,5-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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